molecular formula C21H18O2Si B14302244 Triphenylsilyl prop-2-enoate CAS No. 118181-60-5

Triphenylsilyl prop-2-enoate

Cat. No.: B14302244
CAS No.: 118181-60-5
M. Wt: 330.4 g/mol
InChI Key: HVMNIRCQQXUXRP-UHFFFAOYSA-N
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Description

Contextualization within the Field of Silyl (B83357) Esters and Organosilicon Compounds

Organosilicon compounds are characterized by the presence of carbon-silicon bonds and are widely used in various commercial and industrial applications. researchgate.net Silyl esters, a subclass of organosilicon compounds, are noted for their utility as reactive intermediates in organic synthesis. They can be readily synthesized and their reactivity can be tuned by altering the substituents on the silicon atom. researchgate.netresearchgate.net The silicon-oxygen bond in silyl esters is strong, contributing to their relative stability under certain conditions. researchgate.net

Structural Significance of the Triphenylsilyl Moiety in Chemical Research

The triphenylsilyl moiety is a bulky substituent that can significantly influence the properties of a molecule. In the context of polymer chemistry, the incorporation of bulky silyl groups, such as the triphenylsilyl group, into polymer chains can lead to important modifications in the material's properties. These modifications can include enhanced thermal stability, altered gas permeability, and changes in surface properties. researchgate.net The steric hindrance provided by the three phenyl rings can also affect the reactivity of the adjacent functional groups.

Reactivity Implications of the Prop-2-enoate (Acrylate) Functional Group

The prop-2-enoate, or acrylate (B77674), functional group is a key component in the production of a wide range of polymers. The double bond in the acrylate group makes it highly susceptible to radical polymerization, a common method for synthesizing acrylic resins. acs.org This reactivity allows for the formation of long polymer chains and cross-linked networks. The ester functionality of the acrylate group can also participate in other chemical reactions, such as hydrolysis.

Overview of Current Research Landscape Pertaining to Silyl Acrylates

Current research into silyl acrylates, the class of compounds to which Triphenylsilyl prop-2-enoate belongs, is largely focused on their application in polymer and materials science. Studies have explored the synthesis and characterization of various organosilicon-modified acrylate polymers. For instance, research has shown that incorporating organosilane crosslinking agents into acrylate polymers can control and modulate the surface micro-roughness of the resulting films. researchgate.net Furthermore, the copolymerization of silyl acrylates with other monomers has been investigated to create materials with tailored properties, such as enhanced thermal stability and hydrophobicity. mdpi.comrsc.org The use of silyl acrylates in photopolymerization processes is also an active area of research, with studies demonstrating their potential as co-initiators in radical polymerization. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118181-60-5

Molecular Formula

C21H18O2Si

Molecular Weight

330.4 g/mol

IUPAC Name

triphenylsilyl prop-2-enoate

InChI

InChI=1S/C21H18O2Si/c1-2-21(22)23-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2

InChI Key

HVMNIRCQQXUXRP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Triphenylsilyl Prop 2 Enoate and Analogous Silyl Acrylates

Direct Esterification Strategies for Triphenylsilyl Prop-2-enoate Synthesis

Direct esterification involves the formation of the Si-O-C bond of the silyl (B83357) ester from acrylic acid or its derivatives and a silylating agent.

The most straightforward synthesis of silyl esters involves the reaction of a carboxylic acid with a silylating agent. A common method is the reaction of acrylic acid with a silyl halide, such as triphenylsilyl chloride, typically in the presence of a base like triethylamine (B128534) to neutralize the hydrogen halide byproduct.

Another approach utilizes activating agents to facilitate the esterification. For instance, methyltrimethoxysilane (B3422404) (MTM) can be used to activate a carboxylic acid, such as the analogous cinnamic acid, to generate a reactive silyl ester intermediate in situ. This intermediate is then readily converted to the desired product upon reaction with an amine or alcohol. beilstein-journals.org Similarly, silyllithium reagents can be employed; for example, reacting an enamine ester with dimethylphenylsilyllithium is a known method for producing β-silylacrylates. researchgate.net

A different strategy employs imidate reagents. 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, synthesized from 2-trimethylsilylethanol, serves as an effective reagent for forming 2-(trimethylsilyl)ethyl esters from carboxylic acids under neutral, thermal conditions. mdpi.com This reaction proceeds through a stable β-silyl carbocation intermediate. mdpi.com

Table 1: Conventional Reagent-Based Synthesis of Silyl Esters and Analogues This table is interactive. Click on the headers to sort.

Method Silylating Agent/Reagent Substrate Key Features
Halide Condensation Triphenylsilyl chloride Acrylic acid Requires base (e.g., triethylamine) to neutralize HCl.
In Situ Activation Methyltrimethoxysilane (MTM) Cinnamic acid Forms a reactive silyl ester intermediate. beilstein-journals.org
Organolithium Reaction Dimethylphenylsilyllithium Enamine ester Forms β-silylacrylates. researchgate.net
Imidate Esterification 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate Carboxylic acid Proceeds under neutral, thermal conditions without a catalyst. mdpi.com

Catalytic methods offer more efficient and atom-economical routes to silyl acrylates. Ruthenium-based catalytic systems have been developed for the reductive carboxylation of ethylene (B1197577) using carbon dioxide (CO2) in the presence of a hydrosilane. researchgate.net This process directly yields propionate (B1217596) and acrylate (B77674) silyl esters, representing a sophisticated use of CO2 as a C1 feedstock. researchgate.net

Cobalt carbonyl, Co2(CO)8, catalyzes the reaction between hydrosilanes and methyl acrylate. rsc.org This reaction primarily yields methyl (E)-3-silylacrylates, which are structural isomers of silyl esters of acrylic acid. researchgate.netrsc.org The reaction is highly efficient when the acrylate is used in excess. researchgate.net

Lewis acids also play a crucial role in catalyzing silyl acrylate synthesis. The catalyst tris(pentafluorophenyl)borane, B(C6F5)3, facilitates the 1,4-hydrosilylation of acrylate monomers with a hydrosilane. acs.org This reaction leads to the in situ formation of silyl ketene (B1206846) acetals, which are isomers of silyl acrylates and serve as initiators for group transfer polymerization. acs.org

Table 2: Catalytic Synthesis of Silyl Acrylates and Analogues This table is interactive. Click on the headers to sort.

Catalyst System Reactants Product Type Key Features
Ruthenium(II)/phosphine ligand Ethylene, CO2, Triethylsilane Acrylate silyl esters Utilizes CO2 as a C1 source. researchgate.net
Dicobalt octacarbonyl (Co2(CO)8) Hydrosilane, Methyl acrylate (E)-3-Silylacrylates High yields with excess acrylate. researchgate.netrsc.org
Tris(pentafluorophenyl)borane (B(C6F5)3) Hydrosilane, Acrylate monomer Silyl ketene acetals In situ formation of initiator for polymerization. acs.org

Indirect Synthetic Routes and Precursor Transformations

Indirect routes involve synthesizing a precursor molecule and subsequently transforming it into the target silyl acrylate.

Transsilylation is a process where a silyl group in a molecule is exchanged for another. While less common for the direct synthesis of this compound, the principle is established in organosilicon chemistry. For example, O-silyl carbamates can undergo trans-silylation reactions. researchgate.net In theory, a pre-formed silyl acrylate with a more reactive silyl group (e.g., trimethylsilyl (B98337) acrylate) could react with a less reactive silyl halide (like triphenylsilyl chloride) to undergo an exchange, although direct synthesis is often more practical.

A powerful indirect strategy involves creating the acrylate functionality on a molecule that already contains the desired silyl group. solubilityofthings.com A primary example is the hydrosilylation of alkynes, which is one of the most important reactions for creating unsaturated organosilicon compounds. colab.ws A triphenylsilyl-substituted alkyne can be synthesized and then undergo transformations such as carboxylation to introduce the carboxylate group, yielding the target silyl acrylate. The silicon-carbon bond is generally stable to many functional group interconversions, allowing for manipulation of other parts of the molecule. escholarship.orgnih.gov

Another approach is the modification of an existing acrylate. As seen in the cobalt-catalyzed hydrosilylation, a silyl group can be added to the β-position of methyl acrylate, converting one type of organosilicon precursor into another. rsc.org

Emerging Green Chemistry Approaches in Silyl Acrylate Synthesis

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener routes for silyl acrylates. colab.ws These methods focus on mild reaction conditions, atom economy, and the use of environmentally benign reagents. rsc.org

Photocatalysis represents a significant advancement. A synergistic nickel/photoredox catalysis method has been developed for the three-component silylacylation of α,β-unsaturated carbonyl compounds using hydrosilanes and aroyl chlorides. rsc.org This redox-neutral process operates under mild conditions and allows for the direct synthesis of complex organosilicon compounds. rsc.org A metal-free approach using visible light and a photocatalyst can generate silyl acyl radicals from hydrosilanes and carbon monoxide, which can then be trapped to form acylsilanes. chinesechemsoc.org

The use of carbon dioxide as a raw material in the ruthenium-catalyzed synthesis of silyl acrylates is a prime example of green chemistry, as it converts a greenhouse gas into a valuable chemical product. researchgate.net Furthermore, direct electrochemical hydrosilylation of acrylate derivatives has been achieved without the need for external catalysts or oxidants, presenting a sustainable approach for producing silylated compounds. rsc.org These green methods often employ safer solvents and reduce waste, aligning with the principles of sustainable synthesis. researchgate.netrsc.org

Mechanistic Insights into the Reactivity of Triphenylsilyl Prop 2 Enoate

Fundamental Reaction Pathways and Intermediate Species

The reactivity of silyl (B83357) esters like triphenylsilyl prop-2-enoate is governed by the unique electronic and steric properties imparted by the silicon atom and its substituents. These compounds serve as versatile intermediates in a variety of organic transformations, with their reaction pathways often dictated by the nature of the attacking nucleophile and the specific conditions employed.

Silyl esters are recognized as valuable, metastable intermediates in organic synthesis, utilized in transformations since the 1960s. Their utility stems from a reactivity profile that can be modulated by the substituents on the silicon atom. For a generic silyl ester, a nucleophile can attack at two primary sites: the electrophilic carbonyl carbon (Path I) or the silicon atom (Path II).

The choice between these pathways is heavily influenced by the steric and electronic nature of the silicon substituents. An increase in the steric bulk and electron-donating ability of the groups on the silicon atom enhances hydrolytic stability and favors nucleophilic attack at the carbonyl carbon. In the case of this compound, the three bulky phenyl groups on the silicon atom sterically hinder access to the silicon center, thus making the carbonyl carbon the more probable site for nucleophilic attack. This directed reactivity allows silyl esters to participate in the synthesis of a range of functional groups, including amides, other esters, aldehydes, and alcohols.

Table 1: General Reaction Pathways for Silyl Esters with Nucleophiles

PathwaySite of AttackResulting TransformationInfluencing Factors
Path I Carbonyl CarbonAcyl substitution (e.g., amidation, transesterification)Steric hindrance at the silicon atom
Path II Silicon AtomCleavage of Si-O bondLess sterically demanding silicon substituents

The β-silicon effect, a manifestation of σ-conjugation, describes the stabilization of a positive charge on a carbon atom that is beta (β) to a silicon atom. This effect arises from the interaction of the high-energy, polarizable carbon-silicon (C-Si) σ-bond with the empty p-orbital of the adjacent carbocation. This donation of electron density from the C-Si bond to the cationic center provides significant stabilization.

In reactions involving silyl esters where a carbocationic intermediate is formed, this β-effect can be a crucial stabilizing factor. For instance, in esterifications using 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, experimental evidence strongly supports the involvement of a β-silyl carbocation intermediate. A proposed mechanism involves the protonation of the imidate, followed by the departure of trichloroacetamide (B1219227) to form a β-silyl carbocation. This intermediate is better represented as a bridged silyl cation rather than a classical primary carbocation.

A deuterium (B1214612) labeling study provided compelling evidence for this bridged intermediate. When a deuterated imidate was used for esterification, the resulting product showed an equal distribution of deuterated esters, which is consistent with the formation of a symmetrical, bridged β-silyl cation intermediate. While this study was conducted on a trimethylsilyl (B98337) system, the fundamental principle of β-silyl carbocation stabilization is applicable to reactions of this compound that may proceed via similar cationic intermediates.

Advanced Computational and Theoretical Analyses of Reactivity

To gain deeper insight into reaction mechanisms that are difficult to probe experimentally, computational chemistry has become an indispensable tool. Quantum chemical calculations and specific theoretical frameworks like Molecular Electron Density Theory (MEDT) allow for detailed analysis of reaction pathways, transition states, and the electronic factors governing reactivity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for analyzing reaction mechanisms. These computational methods can estimate the energies of reaction pathways, including the structures and energies of transition states and intermediates. This capability allows researchers to predict unknown reactions, design new catalysts, and explore synthetic routes before undertaking extensive experimental work.

For a molecule like this compound, quantum chemical calculations can be used to model its reactions, such as cycloadditions or Michael additions. By calculating the activation energies and reaction enthalpies for different possible pathways, the most likely mechanism can be identified. For example, calculations can help determine whether a reaction proceeds through a concerted or stepwise mechanism by locating the corresponding transition states and intermediates on the potential energy surface.

Table 2: Illustrative Data from a Hypothetical DFT Calculation for a Reaction of this compound

ParameterPathway A (Concerted)Pathway B (Stepwise)
Transition State (TS) Energy ΔE‡ = 25 kcal/molΔE‡TS1 = 20 kcal/mol
Intermediate Energy N/AΔEint = -5 kcal/mol
Overall Reaction Enthalpy ΔHrxn = -15 kcal/molΔHrxn = -15 kcal/mol
Predicted Outcome Less favorableMore favorable due to lower initial barrier

Note: This table is for illustrative purposes to show the type of data generated from quantum chemical calculations.

Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity. It posits that the capacity for changes in electron density, rather than molecular orbital interactions, is responsible for molecular reactivity. MEDT utilizes tools that analyze the electron density, such as conceptual DFT reactivity indices and the topological analysis of the Electron Localization Function (ELF), to provide detailed insights into reaction mechanisms.

The polar character of a reaction can be quantified by the Global Electron Density Transfer (GEDT) at the transition state. Reactions with GEDT values above 0.20 e are classified as polar. In the context of silyl acrylates, MEDT can be applied to understand their reactivity in reactions like Michael additions. A study of the aza-Michael addition between pyrrolidine (B122466) and methyl acrylate (B77674) demonstrated that the reaction has a significant polar character, which is enhanced by Lewis acid catalysis. The catalyst increases the electrophilicity of the acrylate, facilitating the reaction.

Applying this to this compound, the triphenylsilyl group, being more electropositive than a methyl group, would influence the electron density distribution of the acrylate system. MEDT can be used to calculate conceptual DFT indices to predict how this substitution affects the molecule's electrophilicity and its subsequent reactivity in polar reactions.

Chemical Transformations and Reaction Diversity of Triphenylsilyl Prop 2 Enoate

Transformations Involving the Silyl (B83357) Ester Linkage

The silicon-oxygen bond of the silyl ester in triphenylsilyl prop-2-enoate is susceptible to cleavage under various conditions, enabling controlled hydrolysis, silylation, transesterification, and nucleophilic substitution reactions.

Controlled Hydrolytic Cleavage and Silylation Reactions

The hydrolytic cleavage of the silyl ester bond in this compound is a fundamental reaction that can be catalyzed by both acids and bases. The rate of this hydrolysis is influenced by several factors, including pH, solvent polarity, and steric hindrance at the silicon atom.

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. In basic media, the hydroxide (B78521) ion directly attacks the silicon atom, leading to the formation of a pentacoordinate intermediate that subsequently breaks down to yield a silanol (B1196071) and a carboxylate anion. The general mechanism for acid and base-catalyzed hydrolysis of silyl esters is depicted below:

Acid-Catalyzed Hydrolysis: RCOOSiR'3 + H2O ⇌ RCOOH + R'3SiOH

Base-Catalyzed Hydrolysis: RCOOSiR'3 + OH- → RCOO- + R'3SiOH

The reverse reaction, the formation of the silyl ester from acrylic acid and a triphenylsilylating agent, is a common method for its synthesis. This silylation reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Transesterification and Alcoholysis Pathways

Transesterification, or alcoholysis, of this compound involves the exchange of the triphenylsilyl group with an alkoxy group from an alcohol. This reaction can be catalyzed by acids, bases, or organometallic compounds. unm.edudntb.gov.ua The general scheme for the transesterification of an ester is as follows:

RCOOR' + R''OH ⇌ RCOOR'' + R'OH

In the context of this compound, the reaction with an alcohol (R'OH) would yield an alkyl prop-2-enoate and triphenylsilanol (B1683266). The equilibrium of this reaction can be shifted towards the products by using an excess of the alcohol or by removing one of the products, such as the triphenylsilanol.

While specific examples of the transesterification of this compound are not extensively documented, the general reactivity of silyl esters and acrylates suggests that this transformation is feasible under appropriate catalytic conditions. For instance, the transesterification of acrylic acid with n-butanol has been studied, demonstrating the viability of forming butyl acrylate (B77674) from an acrylate source. researchgate.netsci-hub.st Similarly, the transesterification of various esters with alcohols like ethanol (B145695) and butanol is a well-established process. researchgate.netmdpi.com

A hypothetical data table illustrating the potential outcomes of transesterification of this compound with various alcohols is presented below, based on general principles of ester transesterification.

AlcoholCatalystProduct
MethanolAcid or BaseMethyl prop-2-enoate
EthanolAcid or BaseEthyl prop-2-enoate
n-ButanolAcid or Basen-Butyl prop-2-enoate
IsopropanolAcid or BaseIsopropyl prop-2-enoate

Nucleophilic Substitution at the Acyl Center

The carbonyl carbon of the prop-2-enoate group in this compound is an electrophilic center and can undergo nucleophilic acyl substitution. In this reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the triphenylsilanolate leaving group.

The reactivity of the acyl center towards nucleophiles is a key aspect of the chemistry of carboxylic acid derivatives. A wide range of nucleophiles can participate in this reaction, including amines (aminolysis), Grignard reagents, and enolates. For example, the reaction with an amine would yield an acrylamide.

The triphenylsilyloxy group is a relatively good leaving group, making these substitution reactions thermodynamically favorable, especially with strong nucleophiles.

Transformations Involving the Prop-2-enoate (Acrylate) Unsaturated System

The carbon-carbon double bond in the acrylate moiety of this compound is the site for polymerization and other addition reactions.

Radical Polymerization and Copolymerization Behavior

This compound can undergo radical polymerization, initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization proceeds via a chain-growth mechanism, leading to the formation of poly(this compound).

Furthermore, this compound can be copolymerized with a variety of other vinyl monomers to produce copolymers with tailored properties. The incorporation of the bulky and hydrophobic triphenylsilyl groups can significantly influence the physical and chemical characteristics of the resulting polymer, such as its thermal stability, solubility, and refractive index. Patents have described the use of triphenylsilyl acrylate in copolymers for applications such as erodible antifouling paints for marine vessels. scienceopen.commdpi.com

The behavior of a monomer in a copolymerization reaction is often described by its reactivity ratios (r1 and r2). These ratios indicate the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer. While specific reactivity ratios for the copolymerization of this compound are not widely reported in academic literature, a hypothetical table based on its structural similarity to other bulky acrylates is presented below.

Comonomer (M2)Hypothetical r1 (TPSPA)Hypothetical r2 (M2)Expected Copolymer Structure
Methyl Methacrylate (B99206)< 1> 1Tendency towards alternating
Styrene (B11656)< 1< 1Alternating or random
n-Butyl Acrylate~ 1~ 1Ideal random

Anionic Polymerization Characteristics

The anionic polymerization of acrylate monomers is known to be a more challenging process compared to radical polymerization due to the presence of the electrophilic carbonyl group, which can react with the anionic initiator and the growing polymer chain end. These side reactions can lead to termination and a lack of control over the polymerization.

However, controlled or living anionic polymerization of certain acrylate monomers has been achieved under specific conditions, often at low temperatures and with carefully chosen initiators and additives. For silyl acrylates, the bulky silyl group can provide some steric hindrance that may mitigate side reactions. While the anionic polymerization of this compound is not well-documented, it is an area of potential interest for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The development of living anionic polymerization techniques for silyl-containing monomers continues to be an active area of research.

Pericyclic Reactions: Cycloadditions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Pericyclic reactions are concerted processes that occur through a cyclic transition state. This compound, as an activated alkene, is an excellent substrate for cycloaddition reactions, a principal class of pericyclic reactions.

Diels-Alder Reaction: In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound functions as a dienophile. The electron-withdrawing nature of the triphenylsilyl ester group polarizes the π-system of the double bond, making it electron-deficient and thus highly reactive towards electron-rich conjugated dienes. libretexts.org This reaction provides a direct route to the synthesis of substituted cyclohexene (B86901) derivatives, where the silyl ester group can be retained or further transformed. chemistrysteps.com The reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the product. libretexts.org

1,3-Dipolar Cycloadditions: this compound also serves as an effective dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org This type of reaction occurs between a 1,3-dipole (a molecule with a 4π-electron system across three atoms) and a dipolarophile (a 2π-electron system) to form a five-membered heterocyclic ring. wikipedia.orgmdpi.com The reaction is a powerful tool for constructing heterocycles with good regio- and stereoselectivity. wikipedia.org For instance, reacting this compound with nitrones can yield isoxazolidines, while reactions with azides can produce triazolines. frontiersin.orgmdpi.com

Michael-Type Addition Reactions

The polarized double bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition (1,4-addition) with a variety of nucleophiles. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds at the β-position of the acrylate.

Common nucleophiles (Michael donors) for this transformation include:

Thiols: The thiol-Michael addition is a highly efficient "click" reaction. The addition of a thiol to the acrylate double bond, often catalyzed by a base or a nucleophilic catalyst, proceeds rapidly to form a β-thioether derivative. nih.govnsf.gov This reaction is known for its high yields and tolerance of various functional groups. usm.edu

Amines: The aza-Michael addition involves the reaction of primary or secondary amines with the acrylate. researchgate.net This reaction is a key method for synthesizing β-amino esters. Depending on the reaction conditions, primary amines can undergo mono- or di-addition. researchgate.netrsc.org The reaction can be promoted by microwave irradiation or catalyzed by bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govmdpi.com

Alcohols: The oxa-Michael addition of alcohols is also possible, typically requiring catalysis to proceed efficiently. This reaction leads to the formation of β-alkoxy esters.

Nucleophile TypeReaction NameCatalyst/ConditionsProduct ClassReference
Thiols (R-SH)Thiol-Michael AdditionBase or nucleophilic catalyst (e.g., phosphines)β-Thiopropanoates nsf.govusm.edu
Amines (R₂NH)Aza-Michael AdditionOften catalyst-free, can be promoted by bases (e.g., DBU) or microwaveβ-Aminopropanoates researchgate.netnih.govupc.edu
Alcohols (R-OH)Oxa-Michael AdditionRequires catalysis (e.g., N-Heterocyclic Carbenes)β-Alkoxypropanoates nih.gov

Catalytic Transformations Mediated by Organometallic and Organocatalytic Systems

Catalysis offers powerful methods to enhance the reactivity and selectivity of transformations involving this compound. Both metal-based and purely organic catalyst systems have been employed to achieve a variety of chemical conversions.

Transition Metal-Catalyzed Processes (e.g., Rhodium, Manganese, Copper)

Transition metals are widely used to catalyze reactions of α,β-unsaturated esters through various mechanisms, including conjugate addition and C-H activation.

Rhodium: Rhodium complexes are well-known for catalyzing the asymmetric 1,4-addition of organoboron reagents (like arylboronic acids) to α,β-unsaturated esters. organic-chemistry.org This process allows for the enantioselective formation of carbon-carbon bonds at the β-position. Rhodium catalysts can also be involved in C-H activation and olefination reactions with acrylate esters. nih.gov

Manganese: As an earth-abundant and low-toxicity metal, manganese has emerged as a valuable catalyst. Manganese(I) complexes have been shown to catalyze the hydrophosphination and hydrogenation of α,β-unsaturated esters and other carbonyl derivatives. nih.govacs.orgacs.org These reactions typically proceed under mild conditions and are used to introduce new functional groups or to selectively reduce the double bond. nih.gov

Copper: Copper catalysts are highly versatile and are frequently used for conjugate silyl additions and other 1,4-addition reactions. nih.govnih.gov For instance, copper-catalyzed protocols can achieve the enantioselective addition of silyl groups to unsaturated esters. nih.gov Copper catalysts, often in the presence of a Lewis acid, are also effective in the 1,4-conjugate addition of Grignard reagents to similar Michael acceptors. mdpi.com Furthermore, copper-mediated hydrosilylation of activated alkenes under visible light has been reported. arkat-usa.org

Metal CatalystTypical ReactionPotential Product with this compoundReference
Rhodium (Rh)Asymmetric 1,4-Additionβ-Aryl or β-Alkyl propanoates organic-chemistry.orgnih.gov
Manganese (Mn)Hydrogenation / HydrophosphinationSaturated silyl esters / β-Phosphinopropanoates nih.govacs.org
Copper (Cu)Conjugate Silyl Addition / Grignard Additionβ-Silylpropanoates / β-Alkylpropanoates nih.govnih.govmdpi.com

Main Group Element Catalysis (e.g., Boron)

Main group elements, particularly boron compounds, can function as potent Lewis acid catalysts. Boron triflates or trihalides can activate the this compound by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the β-carbon, making the substrate more susceptible to attack by weak nucleophiles. This strategy is a cornerstone of Lewis acid-assisted reactions, enhancing the rate and selectivity of conjugate additions. nih.gov The use of silyl boronates in catalyst-free carbosilylation reactions of alkenes has also been explored, highlighting the unique reactivity of boron-silicon reagents. nih.gov

Organocatalytic Activation of Silyl Esters

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a green and sustainable alternative to metal-based systems. organic-chemistry.org Silyl esters like this compound can be activated through several organocatalytic modes.

Nucleophilic Catalysis: Catalysts such as phosphines and tertiary amines can act as nucleophiles to catalyze Michael additions. rsc.orgsemanticscholar.orgresearchgate.net For example, N-Heterocyclic Carbenes (NHCs) are highly effective in catalyzing oxa-Michael addition polymerizations of hydroxyl-functionalized acrylates. rsc.orgresearchgate.netuvm.edu In these reactions, the NHC can act as a Lewis base to generate a reactive zwitterionic intermediate. rsc.orguvm.edu

Base Catalysis: Organic bases like DBU can facilitate Michael additions by deprotonating the nucleophile (e.g., a thiol), thereby increasing its nucleophilicity. nsf.gov

Hydrogen-Bonding Catalysis: Chiral organocatalysts, such as bifunctional iminophosphoranes, can activate both the nucleophile and the acrylate ester through a network of hydrogen bonds. This dual activation enables highly enantioselective sulfa-Michael additions to α,β-unsaturated esters. acs.org

Organocatalyst TypeExample CatalystActivation Mode / ReactionReference
N-Heterocyclic Carbene (NHC)IMes, TPTLewis Base Catalysis (Oxa-Michael Addition) rsc.orgresearchgate.netacs.orgnih.gov
AmineDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Brønsted Base Catalysis (Aza/Thiol-Michael Addition) nsf.govmdpi.com
PhosphineDimethylphenylphosphine (DMPP)Nucleophilic Catalysis (Thiol-Michael Addition) rsc.orgsemanticscholar.org
Bifunctional CatalystIminophosphoraneHydrogen-Bonding Catalysis (Enantioselective Sulfa-Michael) acs.org

Polymer Science and Advanced Materials Engineering with Triphenylsilyl Prop 2 Enoate

Polymerization of Triphenylsilyl Prop-2-enoate as a Monomer

The polymerization behavior of acrylate (B77674) monomers is significantly influenced by the nature of their ester group. In the case of this compound, the large triphenylsilyl group introduces considerable steric hindrance, which affects its reactivity in polymerization processes.

The homopolymerization of silyl (B83357) acrylates, particularly those with bulky substituents on the silicon atom, can be challenging via conventional free-radical polymerization. For instance, studies on α-trimethylsilyl acrylic acid and its methyl ester have shown that these monomers polymerize with great difficulty, requiring high initiator concentrations and long reaction times to yield viscous polymers. cdnsciencepub.comcdnsciencepub.com This reduced reactivity is attributed to the steric hindrance imposed by the bulky silyl group adjacent to the vinyl double bond. cdnsciencepub.com

While specific studies detailing the homopolymerization of this compound are limited, it is anticipated that the even larger triphenylsilyl group would result in similar or greater steric hindrance, making its homopolymerization difficult under standard free-radical conditions. The resulting polymer, poly(this compound), would possess a structure with large pendant triphenylsilyl groups, which would significantly impact its physical properties, such as increasing the glass transition temperature (T_g) compared to conventional polyacrylates. For comparison, the T_g of trimethylsilyl (B98337) methacrylate (B99206) homopolymer is reported as 68 °C. sigmaaldrich.com The bulky nature of the triphenylsilyl groups would also be expected to create polymers with high thermal stability.

Silyl acrylates that are difficult to homopolymerize often undergo copolymerization more readily with other vinyl monomers. cdnsciencepub.comcdnsciencepub.com For example, α-trimethylsilyl acrylic monomers have been successfully copolymerized with styrene (B11656) to form solid copolymers. cdnsciencepub.com This approach allows for the incorporation of the silyl functionality into a polymer backbone, tuning the final properties of the material.

In the copolymerization of a silyl acrylate (M1) with another vinyl monomer (M2), the reactivity ratios (r1 and r2) are critical parameters that describe the relative reactivity of each propagating radical toward the two monomers. The bulky trimethylsilyl group has been shown to reduce monomer reactivity in radical copolymerization due to steric hindrance. For instance, in copolymerizations with methacrylates, the silyl group can lower propagation rates.

Specific reactivity ratios for this compound are not widely documented, but data from related systems provide insight. For example, new functional copolymers have been synthesized by the radical polymerization of 1-vinyl-1,2,4-triazole (B1205247) (VT) and N,O-bis(trimethylsilyl)prop-2-enecarboximidate (BTMSI), a silyl-containing monomer. rsc.org The determined copolymerization constants (r_VT = 1.361 and r_BTMSI = 0.273) indicated the higher reactivity of the vinyltriazole monomer. rsc.org This suggests that in a copolymerization involving this compound, its reactivity would likely be lower than that of less sterically hindered comonomers.

Table 1: Examples of Copolymerization Involving Silyl-Acrylate Monomers Data for illustrative purposes from related silyl-containing monomers.

Monomer 1 (M1) Monomer 2 (M2) Polymerization Method Reactivity Ratios Resulting Copolymer Reference
α-Trimethylsilyl acrylic acid Styrene Free Radical Not specified Solid copolymer cdnsciencepub.com
1-Vinyl-1,2,4-triazole (VT) N,O-bis(trimethylsilyl)prop-2-enecarboximidate (BTMSI) Free Radical (AIBN initiator) r_VT = 1.361, r_BTMSI = 0.273 Poly(VT-co-BTMSI) rsc.org
Trimethylsilyl methacrylate (TMSMA) Styrene Atom Transfer Radical Copolymerization Not specified Block copolymer acs.org

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. cmu.edunih.govresearchgate.net These techniques are particularly valuable for monomers that are difficult to polymerize via conventional methods or for creating advanced materials like block copolymers and polymer brushes. cmu.edu

ATRP has been successfully applied to a wide range of acrylate monomers, including those with silyl functionalities. cmu.educapes.gov.br For example, amphiphilic block copolymers of n-butyl acrylate and 2-trimethylsilyloxyethyl acrylate have been synthesized via ATRP, yielding polymers with predictable block lengths and narrow molecular weight distributions. capes.gov.br The general mechanism of ATRP involves a reversible equilibrium between active propagating radicals and dormant species, catalyzed by a transition metal complex, which minimizes termination reactions. cmu.edu

Table 2: Typical Conditions for ATRP of Silyl Acrylates Data for illustrative purposes from related silyl-containing monomers.

Monomer Initiator Catalyst System Solvent Temperature (°C) Result (M_n, M_w/M_n) Reference
Methyl Acrylate EBiB CuBr / PMDETA Anisole 60 10,200, 1.07 cmu.edu
2-Trimethylsilyloxyethyl acrylate (HEA-TMS) - CuBr / PMDETA - 80 9,390, 1.20 cmu.edu
tert-Butyl Acrylate (tBA) DMDBHD CuBr / PMDETA Anisole 60 - cmu.edu

Surface-Initiated ATRP (SI-ATRP) is a "grafting from" technique used to grow polymer brushes directly from a substrate surface. acs.orgupc.edumdpi.com This method allows for the creation of densely grafted polymer layers with precise control over thickness and composition. acs.orgmdpi.com For a monomer like this compound, SI-ATRP could be used to modify surfaces like silicon wafers. The process would involve first immobilizing an ATRP initiator on the surface, followed by polymerization of the monomer from these anchored initiation sites. This approach can be used to engineer surface properties such as hydrophobicity and to fabricate advanced nanocomposites. researchgate.net

Fabrication of Functional Organosilicon-Acrylate Materials

Polymers derived from this compound are valuable precursors for a range of functional materials. The key to their versatility lies in the post-polymerization modification of the triphenylsilyl ester groups.

Polymers containing silyl acrylate units can be used to form crosslinked networks and gels. A primary method to achieve this involves the hydrolysis of the silyl ester to a carboxylic acid. cmu.educmu.edu In the case of poly(this compound) or its copolymers, exposure to moisture or acidic/basic conditions would cleave the Si-O bond, releasing triphenylsilanol (B1683266) and forming poly(acrylic acid) segments within the polymer chain.

Once the carboxylic acid groups are formed, various crosslinking chemistries can be employed. For example, the acid groups can react with difunctional reagents like diols or diamines to form ester or amide crosslinks. Alternatively, the carboxylic acid groups can form intermolecular hydrogen bonds or be ionically crosslinked with multivalent metal ions, leading to the formation of robust polymer networks or hydrogels. nih.gov Silyl-containing copolymers themselves can also be used as crosslinking agents, for example, by copolymerizing with monomers like trimethoxysilylpropyl methacrylate, which can form stable siloxane crosslinks upon hydrolysis and condensation. nih.gov This approach has been used to create crosslinked polymer membranes and coatings. nih.gov

Polymers containing this compound are well-suited for applications in surface modification, thin films, and coatings, primarily due to the properties imparted by the organosilicon groups. The large, hydrophobic triphenylsilyl groups can be leveraged to create surfaces with low surface energy and high water repellency.

Thin films and coatings can be prepared from solutions of these polymers using techniques like spin-coating or dip-coating. Such coatings are of interest for creating protective, anti-fouling, or low-friction surfaces. For instance, silyl (meth)acrylate copolymers are key components in antifouling paint compositions for marine applications. google.com The mechanism often involves the slow hydrolysis of the silyl ester in seawater, which creates a constantly renewing, slick surface that deters the settlement of marine organisms.

Furthermore, as discussed in section 5.1.3, controlled polymerization techniques like SI-ATRP can be used to graft polymer brushes from various substrates. acs.orgupc.edu Grafting poly(this compound) onto a surface like a silicon wafer or cellulose (B213188) nanofibrils allows for precise engineering of the surface chemistry. mdpi.comresearchgate.net Subsequent hydrolysis of the surface-grafted brushes to poly(acrylic acid) brushes would dramatically alter the surface from hydrophobic to hydrophilic, a property useful for creating responsive surfaces, sensors, or platforms for further biomolecule immobilization.

Advanced Spectroscopic and Structural Characterization of Triphenylsilyl Prop 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is used to identify the various proton environments in triphenylsilyl prop-2-enoate. The spectrum is expected to show distinct signals for the protons of the triphenylsilyl group and the prop-2-enoate moiety.

The triphenylsilyl group contains 15 protons on three phenyl rings. Due to the electronic effects and potential for restricted rotation, these protons typically appear as complex multiplets in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The protons ortho to the silicon atom are often shifted downfield compared to the meta and para protons due to the anisotropic effect of the silicon atom.

The prop-2-enoate (acrylate) group features three vinyl protons, which exhibit characteristic chemical shifts and coupling patterns. These three protons form an AMX spin system, resulting in three distinct signals, each being a doublet of doublets (dd).

H_trans (proton trans to the ester group) is expected to resonate at approximately δ 6.4-6.6 ppm.

H_cis (proton cis to the ester group) is typically found further upfield, around δ 5.8-6.0 ppm.

H_gem (proton on the same carbon as the other two vinyl protons) usually appears between δ 6.1-6.3 ppm.

The coupling constants (J) between these protons are diagnostic:

J_trans (coupling between H_cis and H_trans) is typically large, around 17.3 Hz.

J_cis (coupling between H_gem and H_trans) is in the range of 10.5 Hz.

J_gem (coupling between H_cis and H_gem) is the smallest, usually around 1.5 Hz.

Table 1. Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
Aromatic (Triphenylsilyl)7.0 - 8.0m (multiplet)N/A
Vinyl (H_trans)~6.4 - 6.6dd (doublet of doublets)J_trans ≈ 17.3, J_gem ≈ 1.5
Vinyl (H_gem)~6.1 - 6.3dd (doublet of doublets)J_trans ≈ 17.3, J_cis ≈ 10.5
Vinyl (H_cis)~5.8 - 6.0dd (doublet of doublets)J_cis ≈ 10.5, J_gem ≈ 1.5

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically distinct carbon atom gives a separate signal, allowing for a complete carbon count and identification of functional groups.

For this compound, the key resonances are:

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and is expected to appear in the range of δ 164-166 ppm.

Vinyl Carbons: The two carbons of the vinyl group will have distinct shifts. The carbon attached to the oxygen (Cα) is expected around δ 128-131 ppm, while the terminal methylene (B1212753) carbon (Cβ) will resonate at a similar range, approximately δ 129-132 ppm.

Aromatic Carbons: The triphenylsilyl group will show four distinct signals for the aromatic carbons: the ipso-carbon (directly attached to Si), and the ortho, meta, and para carbons. The ipso-carbon signal is typically found around δ 130-134 ppm, while the other aromatic carbons resonate between δ 128 and 136 ppm.

Table 2. Expected ¹³C NMR Chemical Shifts (δ) for this compound.
Carbon AssignmentExpected Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)164 - 166
Aromatic (C-ortho)~135
Aromatic (C-ipso)130 - 134
Vinyl (=CH₂)129 - 132
Vinyl (=CH)128 - 131
Aromatic (C-meta)~128
Aromatic (C-para)~130

Silicon-29 (²⁹Si) NMR is a powerful, though less sensitive, technique that directly probes the environment of the silicon atom. The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to it. For silyl (B83357) esters of the type R₃Si-O-R', the chemical shift provides clear evidence of the Si-O bond formation. For this compound, the silicon atom is in a Si(C)₃(O) environment. Based on data for similar structures, the ²⁹Si chemical shift is expected to be in the range of δ -15 to -25 ppm (relative to TMS). This upfield shift is characteristic of silicon atoms bonded to one oxygen and three carbon atoms.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. It is particularly useful for identifying functional groups.

IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The spectrum provides direct evidence for the presence of key functional groups in this compound.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected between 1720 and 1740 cm⁻¹.

C=C Stretch: The stretching vibration of the vinyl C=C double bond typically appears as a medium intensity band around 1630-1640 cm⁻¹. The C=C stretching vibrations of the phenyl rings are expected in the 1400-1600 cm⁻¹ region.

Si-O-C Stretch: The asymmetric stretching of the Si-O-C linkage gives rise to a strong band, typically observed in the range of 1080-1120 cm⁻¹.

C-H Bends: Out-of-plane bending vibrations for the vinyl group are expected around 910 and 990 cm⁻¹. The C-H bending vibrations for the monosubstituted phenyl rings typically appear as strong bands between 690 and 770 cm⁻¹.

Table 3. Characteristic IR Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
C-H Stretch (Aromatic/Vinyl)Ar-H / =C-H3000 - 3100Medium
C=O StretchEster1720 - 1740Strong
C=C StretchVinyl1630 - 1640Medium
C=C StretchAromatic1400 - 1600Medium-Weak
Si-O-C StretchSilyl Ester1080 - 1120Strong
=C-H BendVinyl910 - 990Medium-Strong
Ar-H BendPhenyl690 - 770Strong

Raman spectroscopy is complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. Non-polar bonds, such as C=C and Si-C, often produce strong Raman signals.

C=C Stretch (Vinyl): The vinyl C=C stretching vibration, expected around 1630-1640 cm⁻¹, should give a strong Raman signal due to the high polarizability of the double bond.

C=C Stretch (Aromatic): The symmetric "ring breathing" mode of the phenyl rings typically gives a strong, sharp signal near 1000 cm⁻¹. Other aromatic C=C stretching bands will also be present.

Si-Phenyl Stretch: The symmetric stretching vibration of the Si-C bonds of the triphenylsilyl group is also expected to be Raman active.

While the carbonyl (C=O) stretch is strong in the IR spectrum, it is often weaker in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes within the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the analysis of this compound, it provides crucial information for confirming the molecular weight and elucidating the structure of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of a molecule with very high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the precise masses of its constituent isotopes.

For this compound, with the chemical formula C₂₁H₁₈O₂Si, the theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and silicon (²⁸Si). This calculation is vital for confirming the compound's elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.

The expected HRMS data would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that corresponds closely to the calculated exact mass, providing strong evidence for the presence and identity of this compound.

Table 1: Theoretical Exact Mass Calculation for this compound (C₂₁H₁₈O₂Si)

ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000021252.000000
Hydrogen¹H1.0078251818.14085
Oxygen¹⁶O15.994915231.98983
Silicon²⁸Si27.976927127.976927
Total 330.107607

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and may break apart into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint that can be used to confirm the structure of the compound.

For this compound, several key fragmentation pathways can be predicted based on its structure. The cleavage of bonds adjacent to the silicon atom and the carbonyl group is expected to be prominent. libretexts.org The stability of the resulting fragments, such as the triphenylsilyl cation, plays a significant role in determining the intensity of the corresponding peaks in the mass spectrum.

Key Predicted Fragments for this compound:

Triphenylsilyl cation ([Si(C₆H₅)₃]⁺): This is a highly stable fragment due to the delocalization of the positive charge over the three phenyl rings. Its formation involves the cleavage of the Si-O bond and it is expected to produce a very intense peak in the mass spectrum.

Acryloyl cation ([CH₂=CHCO]⁺): This fragment would result from the cleavage of the Si-O bond with the charge remaining on the acryloyl group.

Loss of a phenyl group: Fragmentation can also occur by the loss of a phenyl radical (C₆H₅•) from the molecular ion or the triphenylsilyl cation, leading to further characteristic peaks.

Table 2: Predicted Mass-to-Charge (m/z) Ratios of Key Fragments

Fragment StructureChemical FormulaPredicted m/z
[M]⁺ (Molecular Ion)C₂₁H₁₈O₂Si330.11
[Si(C₆H₅)₃]⁺C₁₈H₁₅Si259.10
[M - C₆H₅]⁺C₁₅H₁₃O₂Si253.07
[C₆H₅]⁺C₆H₅77.04
[CH₂=CHCO]⁺C₃H₃O55.02

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms in the molecule can be determined with high precision. carleton.eduresearchgate.net

The expected molecular geometry of this compound would feature a tetrahedral arrangement around the silicon atom, bonded to three phenyl rings and the oxygen atom of the prop-2-enoate group. The phenyl rings themselves would be planar, and the prop-2-enoate group would also exhibit planarity due to the sp² hybridization of the carbon and oxygen atoms. The analysis would provide precise measurements of all bond lengths and angles within the molecule.

A key aspect of the structural determination would be the conformation of the molecule, particularly the torsion angles around the Si-O and O-C bonds. These angles dictate the relative orientation of the bulky triphenylsilyl group and the planar acrylate (B77674) moiety.

Table 3: Expected Ranges for Key Structural Parameters

ParameterExpected Range
Si-C (phenyl) bond length1.85 - 1.90 Å
Si-O bond length1.60 - 1.65 Å
C=O bond length1.20 - 1.25 Å
C=C bond length1.32 - 1.36 Å
C-Si-C bond angle107 - 112°
C-Si-O bond angle107 - 112°
Si-O-C bond angle120 - 130°

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

The way in which individual molecules of this compound arrange themselves in the crystal lattice is determined by a variety of intermolecular interactions. ias.ac.in Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility. mdpi.com

The crystal packing will likely be influenced by the need to accommodate the bulky triphenylsilyl groups in an efficient manner. researchgate.net The analysis of the crystal structure would reveal the specific packing motifs, such as herringbone or parallel-displaced arrangements of the phenyl rings. The absence of strong hydrogen bond donors in the molecule suggests that hydrogen bonding will not be a primary factor in the crystal packing.

Table 4: Types of Intermolecular Interactions in Crystalline this compound

Interaction TypeDescription
Van der Waals ForcesNon-specific attractive and repulsive forces between molecules.
π-π StackingAttractive, noncovalent interactions between aromatic rings.
Dipole-Dipole InteractionsElectrostatic interactions between the permanent dipoles of the ester groups.

Perspectives on Research Opportunities and Future Directions for Triphenylsilyl Prop 2 Enoate

Exploration as a Versatile Synthetic Building Block in Complex Molecular Architectures

The structural characteristics of Triphenylsilyl prop-2-enoate make it a promising candidate as a versatile building block for the synthesis of complex molecular architectures. The acrylate (B77674) functionality provides a handle for polymerization and various addition reactions, while the triphenylsilyl group can be used to control stereochemistry, influence polymer properties, or act as a removable directing group.

Research has demonstrated that silyl-containing monomers are valuable for creating polymers with sophisticated structures like star, block, or graft copolymers. segla.com.au For instance, monomers such as 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (B99206) (TRIS) have been employed to generate prepolymers with complex molecular designs. segla.com.au Similarly, block copolymers with dimethyl siloxane and carboxylic acid segments have been synthesized using silyl (B83357) ketene (B1206846) acetal-terminated poly(dimethylsiloxane) as an initiator for the polymerization of various acrylates and methacrylates. uni-bayreuth.de This modular approach allows for the construction of high molecular weight, star-shaped amphiphiles and other complex structures that are not easily accessible through traditional polymerization techniques. acs.org

In the realm of natural product synthesis, β-silyl acrylates have been successfully utilized as key intermediates. A notable example is the synthesis of (+)-australine, where a β-silyl acrylate served as a crucial component in a samarium diiodide (SmI2)-mediated cross-coupling reaction with a cyclic nitrone. mdpi.com This highlights the potential of silyl acrylates to participate in complex bond-forming reactions to create intricate nitrogen-containing heterocyclic systems. mdpi.com The triphenylsilyl group, in particular, can be leveraged for its steric bulk and its ability to be removed under specific conditions, offering strategic advantages in multi-step syntheses. vanderbilt.edu

Complex ArchitectureSilyl-Containing Building Block TypeSynthetic StrategyReference
(+)-Australine (Nitrogen Heterocycle)β-Silyl AcrylateSmI₂-Mediated Cross-Coupling mdpi.com
Star-Shaped AmphiphilesMonofunctional Linear Precursors with Silyl GroupsModular Approach with Silyl-Protected Junctions acs.org
Star, Block, or Graft CopolymersSilyl-Containing Methacrylates (e.g., TRIS)Catalytic Chain Transfer Polymerization segla.com.au
Amphiphilic Block CopolymersSilyl Ketene Acetal-Terminated PolydimethylsiloxaneGroup Transfer Polymerization of Acrylates uni-bayreuth.de

Development of Novel Catalytic Systems Utilizing Triphenylsilyl Moieties

The triphenylsilyl group is not just a passive structural component; its electronic and steric properties can be harnessed in the design of novel catalytic systems. The steric demand of the triphenylsilyl group can create a specific chiral environment around a catalytic center, leading to enhanced stereoselectivity. For example, incorporating a triphenylsilyl group into the backbone of a catalyst has been shown to prevent ligand exchange due to steric hindrance, resulting in improved enantioselectivity in hydroamination reactions. cardiff.ac.uk

Furthermore, triphenylsilane (B1312308) (Ph3SiH), a precursor and close relative of the triphenylsilyl moiety, participates in a wide array of transition metal-catalyzed reactions, including the hydrosilylation of carbonyls and alkynes. msu.edu These transformations, mediated by catalysts based on rhodium, platinum, and other metals, can produce triphenylsilyl ethers and vinylsilanes with high selectivity. msu.edu The development of chiral Lewis bases for the enantioselective allylation of aldehydes using allyltrichlorosilanes demonstrates how silicon's ability to form hypervalent species can be exploited in catalysis. soci.org

Future research could focus on designing catalysts where a triphenylsilyl group is integral to the ligand framework, influencing the outcome of reactions such as the silyl-Heck reaction, where ligand structure is crucial for suppressing side reactions and improving yields of desired allylsilanes. acs.org The triphenylsilyl group can also serve as a removable protecting group in the synthesis of complex molecules, facilitating the isolation and purification of intermediates due to the crystallinity and UV activity it imparts. vanderbilt.edu

Catalytic System/ApproachRole of Triphenylsilyl MoietyApplicationReference
Main Group Catalyst with Silyl BackboneSteric hindrance prevents ligand exchange, enhancing stereoselectivity.Intramolecular/intermolecular hydroamination reactions. cardiff.ac.uk
Transition Metal Catalysts (Rh, Pt, Ir) with Ph₃SiHReactant in hydrosilylation.Selective conversion of α,β-unsaturated carbonyls to triphenylsilyl enol ethers. msu.edu
Chiral Aminophenol-Derived CatalystSteric and electronic influence on the catalytic pocket.Enantioselective addition of allyl groups to ketones. nih.gov
Palladium/Phosphine Ligand SystemComponent of the silylating agent in the silyl-Heck reaction.Synthesis of allylsilanes from α-olefins. acs.org
Synthetic AuxiliaryActs as a crystalline, UV-active protecting group.Synthesis of heterodisubstituted p-carboranes. vanderbilt.edu

Predictive Computational Modeling for Directed Synthesis and Reactivity

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of compounds like this compound and directing synthetic efforts. DFT calculations can provide deep insights into reaction mechanisms, transition state geometries, and the factors controlling selectivity, which are often difficult to probe experimentally.

For instance, DFT studies have been instrumental in understanding the mechanisms of reactions involving related α,β-unsaturated carbonyl compounds. The platinum-catalyzed diboration of methyl acrylate was studied using DFT, revealing that the initially formed 1,4-addition product isomerizes to the more thermodynamically stable 3,4-addition product. acs.org Similarly, the mechanism of the (3+2) cycloaddition between silyl-substituted nitroethenes and nitrile N-oxides has been explored computationally, clarifying the regioselectivity of the reaction. mdpi.com Such studies can predict how the triphenylsilyl group in this compound would influence the electronics and sterics of cycloaddition reactions.

DFT calculations have also been applied to investigate the stereoselectivity in the silylative cyclization of aza-1,6-dienes, suggesting that the diastereoselectivity is controlled by the stability of transition states where certain groups occupy axial or equatorial positions in the forming ring. nih.gov In materials science, computational simulations have been used to probe the decomposition mechanism of silyl acrylate-based copolymers, providing insights into their performance in applications like antifouling coatings. nih.gov Predictive modeling of this compound could similarly elucidate its polymerization behavior, its interaction with catalytic species, and the properties of the resulting materials, thereby accelerating the discovery of new applications.

Reaction/System StudiedComputational MethodKey Insight from ModelingReference
Silylative Cyclization of Aza-1,6-dienesDFTThe cis-stereoselectivity is governed by the stability of a transition state with specific axial/equatorial group orientations. nih.gov
Platinum-Catalyzed Diboration of Methyl AcrylateDFTThe reaction proceeds via a 1,4-diboration followed by isomerization to a more stable 3,4-addition product. acs.org
Decomposition of Silyl Acrylate CopolymersDFTThe type of silyl pendant group affects the activation energy and rate of decomposition in self-polishing copolymers. nih.gov
(3+2) Cycloaddition of Silyl-NitroetheneDFT (ωB97XD)Elucidated the molecular mechanism and the factors controlling the regioselectivity of the cycloaddition. mdpi.com
Pd-Catalyzed Carbene Insertion into C-Si BondsDFTSupported a catalytic cycle involving oxidative addition, carbenoid migratory insertion, and reductive elimination. nih.gov

Integration into Stimuli-Responsive Materials and Smart Systems

The incorporation of silicon-containing moieties into polymers is a well-established strategy for creating stimuli-responsive or "smart" materials. nih.govdergipark.org.tr These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields. nih.govacs.orgnih.gov The triphenylsilyl group of this compound offers unique properties, such as significant steric bulk and hydrophobicity, that could be exploited in the design of novel smart systems.

For example, silicon-containing segments have been used to create thermoresponsive shape-memory polymers. rsc.org In these systems, a low glass transition temperature (Tg) silicon-based segment acts as a soft, switchable domain. rsc.org Polymerizing this compound could yield polymers where the bulky silyl groups influence chain packing and mobility, potentially leading to materials with unique thermal or mechanical responses.

Furthermore, stimuli-responsive polymer brushes grafted onto surfaces can control surface properties like wettability and adhesion. mdpi.comresearchgate.net Silicon-containing polymers are particularly relevant for modifying silicon-based devices like silicon nanowire field-effect transistors (SiNW FETs) for biosensing applications. mdpi.com The responsive polymer can switch its conformation in response to a stimulus, triggering a detectable signal. mdpi.com The integration of this compound into copolymers could create surfaces whose responsiveness is tuned by the bulky, hydrophobic nature of the triphenylsilyl groups, potentially for applications in selective analyte detection or controlled drug release. nih.gov

StimulusMaterial TypeRole of Silicon-Containing MoietyPotential ApplicationReference
TemperatureShape-Memory PolymersForms a soft segment with a low Tg, enabling shape change.Biomedical devices, aerospace components. rsc.org
pH / Ionic StrengthPolymer Brushes on Silicon NanowiresPart of the substrate for grafting responsive polymers like poly(acrylic acid).Biosensors, chemical gating. mdpi.com
TemperatureHydrogelsIncorporated into monomers (e.g., N-isopropylacrylamide) that change hydrophilicity with temperature.Drug delivery, soft robotics, sensors. acs.org
Multiple (Light, pH, etc.)Polymer Films and PatternsCan be part of the polymer backbone or a pendant group to tune responsiveness.Actuators, smart surfaces, microfabrication. nih.govresearchgate.net

Mechanistic Studies of Unanticipated Reactivity in Silicon-Mediated Transformations

The chemistry of organosilicon compounds is rich with unique reactivity patterns that often deviate from their carbon analogues. These differences stem from fundamental properties of the silicon atom, such as its larger size, lower electronegativity, and the accessibility of hypervalent states. soci.org Studying the reactivity of this compound could uncover novel, and potentially unanticipated, silicon-mediated transformations.

A key feature of silicon chemistry is the ability of silicon to stabilize a positive charge at the β-position (the "β-silicon effect") and its capacity to expand its coordination number to form hypervalent intermediates. soci.org These effects are crucial in many organosilicon reactions. Mechanistic studies on the reactions of silyl-phosphates with water in battery electrolytes have revealed complex pathways, where the initial hydrolysis products can themselves engage in further, sometimes parasitic, reactions. diva-portal.org Similar detailed studies on this compound could reveal subtleties in its hydrolysis, polymerization, or addition reactions.

Recent research has uncovered unexpected catalytic cycles in organosilicon chemistry. For instance, the palladium-catalyzed sila-spirocyclization proceeds through the cleavage of a typically inert, unstrained C(sp³)–Si bond, a reactivity mode that challenges conventional wisdom. d-nb.info Likewise, the discovery of unique activation modes of elements like phosphorus by silylene compounds highlights the potential for surprising reactivity. rsc.org A thorough investigation into the reaction of this compound under various catalytic conditions (e.g., transition metal, Lewis acid) could lead to the discovery of new cyclization, rearrangement, or bond-activation pathways, expanding the synthetic utility of silicon-based reagents.

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